molecular formula C13H10N2O B240251 5-acetyl-5H-pyrido[4,3-b]indole

5-acetyl-5H-pyrido[4,3-b]indole

Cat. No.: B240251
M. Wt: 210.23 g/mol
InChI Key: IXSVHKPETGCMQB-UHFFFAOYSA-N
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Description

5-Acetyl-5H-pyrido[4,3-b]indole is a synthetic derivative of the γ-carboline heterocyclic system, a scaffold of significant interest in chemical and pharmaceutical research . The pyrido[4,3-b]indole core structure is recognized as a privileged framework in medicinal chemistry due to its diverse pharmacological properties . Recent studies on analogous 9H-pyrido[2,3-b]indole fluorophores demonstrate that this class of compounds can exhibit strong solvatochromic effects and large Stokes shifts, making them valuable as fluorescence probes for studying microenvironments and for cellular imaging applications . Furthermore, the indole and γ-carboline structural motifs are frequently investigated for their wide spectrum of biological activities, which include potential antiviral, anticancer, and anti-inflammatory properties . The introduction of an acetyl group at the 5-position presents a key site for further chemical modification, enabling researchers to explore structure-activity relationships and fine-tune the compound's photophysical characteristics or biological interactions. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

1-pyrido[4,3-b]indol-5-ylethanone

InChI

InChI=1S/C13H10N2O/c1-9(16)15-12-5-3-2-4-10(12)11-8-14-7-6-13(11)15/h2-8H,1H3

InChI Key

IXSVHKPETGCMQB-UHFFFAOYSA-N

SMILES

CC(=O)N1C2=C(C=NC=C2)C3=CC=CC=C31

Canonical SMILES

CC(=O)N1C2=C(C=NC=C2)C3=CC=CC=C31

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural, synthetic, and biological properties of 5-acetyl-5H-pyrido[4,3-b]indole and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Synthesis Method Biological Activity References
This compound Acetyl group at C5 C₁₃H₁₀N₂O 210.23 g/mol Hypothetical: Acetylation of 5H-pyrido[4,3-b]indole using acetyl chloride or agents. Not directly reported; inferred modulation of mutagenicity or enzyme interactions. N/A (extrapolated)
3-Amino-1-methyl-5H-pyrido[4,3-b]indole Acetate (Trp-P-2) Methyl at N1, amino at C3 C₁₂H₁₁N₃·C₂H₃O₂ 257.29 g/mol Derived from tryptophan pyrolysis; purified via column chromatography. Potent mutagen and carcinogen (Ames test positive); implicated in cooked meat toxicity.
7-Bromo-5H-pyrido[4,3-b]indole Bromo at C7 C₁₁H₇BrN₂ 247.09 g/mol Bromination using NBS or similar agents. Research chemical; used as a synthetic intermediate or in medicinal chemistry studies.
9-Aryl-5H-pyrido[4,3-b]indole derivatives Aryl groups at C9 (e.g., 4-ethoxyphenyl) Variable ~335–357 g/mol Suzuki coupling or nucleophilic substitution of 9-bromo precursors. Variable; some derivatives show kinase inhibition or antitumor activity.
2-Amino-9H-pyrido[2,3-b]indole (AαC) Amino at C2 C₁₁H₉N₃ 183.21 g/mol Formed during high-temperature cooking of proteins. Carcinogenic; metabolized via N-hydroxylation and glucuronidation.

Key Research Findings

Mutagenicity of HAAs: Heterocyclic amines like Trp-P-2 and PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) require metabolic activation to exert carcinogenic effects, often via N-hydroxylation .

Structure-Activity Relationships :

  • Substitution at C9 (aryl groups) enhances steric bulk and modulates binding to enzymatic targets .
  • Bromination at C7 or C9 improves stability and facilitates further functionalization .

Preparation Methods

Base-Mediated Cyclization of 3-(2-Chlorophenyl)pyridin-4-amine

A foundational approach involves the cyclization of 3-(2-chlorophenyl)pyridin-4-amine (8) under strongly basic conditions. Treatment with potassium tert-butoxide in dimethyl sulfoxide (DMSO) at 130°C for 24 hours facilitates intramolecular cyclization, yielding the pyridoindole core (9) . This method achieves moderate yields (50–65%) and is notable for its simplicity, though it requires rigorous exclusion of moisture and oxygen to prevent side reactions.

Reaction Conditions and Optimization

  • Solvent : Anhydrous DMSO ensures solubility of the aromatic precursor.

  • Temperature : Elevated temperatures (130°C) accelerate ring closure.

  • Work-up : Ethyl acetate extraction followed by silica gel chromatography purifies the product.

Functionalization via Bromination and Suzuki-Miyaura Coupling

Bromination at the 9-Position

To introduce substituents, 5H-pyrido[4,3-b]indole (9) undergoes regioselective bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF). This yields 9-bromo-5H-pyrido[4,3-b]indole (10) , a versatile intermediate for further functionalization.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The brominated intermediate (10) participates in Suzuki-Miyaura cross-coupling with arylboronic acids. Using tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as a catalyst and potassium carbonate as a base in a 1,4-dioxane/water mixture, aryl groups are introduced at the 9-position. While this method primarily targets 9-aryl derivatives, analogous strategies could adapt boronic acids bearing acetyl groups for direct functionalization.

Key Parameters

  • Catalyst Loading : 1–2 mol% Pd(PPh₃)₄ balances cost and efficiency.

  • Microwave Assistance : Reactions conducted at 130°C under microwave irradiation reduce reaction times to 25 minutes.

Acetylation Strategies for 5H-Pyrido[4,3-b]indole

Direct Acetylation of the Pyridoindole Core

Introducing the acetyl group at the 5-position remains challenging due to the electron-deficient nature of the pyridine ring. Patent literature describes a two-step sequence involving Boc protection, followed by acetylation using acetyl chloride in the presence of a Lewis acid. Subsequent deprotection under basic conditions (aqueous lithium hydroxide) yields 5-acetyl-5H-pyrido[4,3-b]indole.

Critical Considerations

  • Protection-Deprotection : Boc groups prevent over-acetylation.

  • Solvent Choice : Dichloromethane (DCM) facilitates acetyl chloride reactivity without side reactions.

Alternative Routes via Pd-Catalyzed Cross-Coupling

Pd₂(dba)₃/BINAP-Mediated Amidation

Pyrido[2,3-b]indole syntheses employing Pd₂(dba)₃ and BINAP ligands with carboxamides offer a template for analogous reactions. Adapting this method, 3-bromo-1-ethyl-1H-indole-2-carbaldehyde could couple with acetamide derivatives under microwave conditions, followed by cyclization to install the acetyl group.

Advantages and Limitations

  • Yield : 60–75% for related indole derivatives.

  • Scope : Limited to electronically activated substrates.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

MethodYield (%)TimeScalability
Base-Mediated Cyclization50–6524 hModerate
Suzuki Coupling70–8525 min (MW)High
Direct Acetylation45–6012 hLow
Pd-Catalyzed Amidation60–758 hModerate

Microwave-assisted Suzuki coupling emerges as the most efficient, though it requires specialized equipment. Base-mediated cyclization remains accessible for small-scale synthesis.

Functional Group Compatibility

  • Electron-Withdrawing Groups : Bromine and acetyl substituents tolerate Pd-catalyzed conditions.

  • Steric Hindrance : Bulky substituents at the 9-position reduce yields in Suzuki reactions.

Mechanistic Insights and Challenges

Cyclization Mechanism

The base-induced cyclization of 3-(2-chlorophenyl)pyridin-4-amine proceeds via deprotonation at the pyridine nitrogen, followed by nucleophilic aromatic substitution (SNAr) at the ortho-chlorine position. DFT studies suggest a concerted transition state with partial negative charge development on the pyridine ring.

Acetylation Side Reactions

Competitive acetylation at the indole nitrogen is mitigated by steric protection (e.g., Boc groups) and low reaction temperatures .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-acetyl-5H-pyrido[4,3-b]indole, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via Pd-catalyzed amidation and cyclization of halogenated precursors. For example, Pd(OAc)₂ with Xantphos as a ligand in toluene under reflux yields pyridoindole scaffolds . Key intermediates (e.g., 5-ethyl-2-phenyl derivatives) are characterized using ¹H/¹³C NMR, IR spectroscopy, and melting point analysis to confirm regioselectivity and purity .

Q. How can researchers validate the structural purity of this compound derivatives?

  • Methodology : Combine NMR (e.g., δ 9.36 ppm for indole NH protons) with high-resolution mass spectrometry (HRMS) and TLC (70:30 ethyl acetate/hexane eluent). Discrepancies in spectral data (e.g., unexpected splitting in aromatic regions) may indicate incomplete cyclization or acetyl group mispositioning .

Q. What safety protocols are critical when handling 5H-pyrido[4,3-b]indole derivatives?

  • Guidelines : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact, as Safety Data Sheets (SDS) classify these compounds as research-only and toxic upon prolonged exposure. Store at 2–8°C in airtight containers, away from oxidizers .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Approach : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers. ICReDD’s workflow integrates computational screening (e.g., reaction path searches) with experimental validation to reduce trial-and-error steps. For instance, solvent effects on Pd-catalyzed steps can be pre-optimized in silico .

Q. What experimental designs are effective for analyzing structure-activity relationships (SAR) in pyridoindole derivatives?

  • Design : Employ factorial design to test variables (e.g., catalyst loading, temperature, substituent electronic effects). For example, a 2³ factorial design could assess how acetyl group position (C5 vs. C7), solvent polarity (DMF vs. toluene), and ligand type (Xantphos vs. BINAP) impact yield .

Q. How do researchers resolve contradictions in reported biological activities of pyrido[4,3-b]indole derivatives?

  • Analysis : Cross-validate assays (e.g., kinase inhibition vs. cytotoxicity) using standardized protocols. For example, Feng et al. (2019) identified conflicting IC₅₀ values for anti-cancer activity by comparing MTT assay results with molecular docking data. Adjusting cell line models (e.g., HepG2 vs. MCF-7) clarified target specificity .

Q. What mechanistic insights can molecular dynamics (MD) simulations provide for this compound’s pharmacological activity?

  • Methodology : Run MD simulations (e.g., GROMACS) to study binding stability with targets like DNA topoisomerase II. Simulations of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives revealed hydrophobic interactions at the ATP-binding pocket, guiding rational modifications for enhanced affinity .

Q. How are analytical discrepancies addressed when characterizing novel pyridoindole analogs?

  • Resolution : Compare NMR shifts with benchmark data (e.g., δ 4.60 ppm for ethyl groups in 3q ). Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to eliminate solvent-induced shift variations. Contradictory HRMS peaks may require recalibration with internal standards (e.g., sodium formate) .

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